Peroben

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

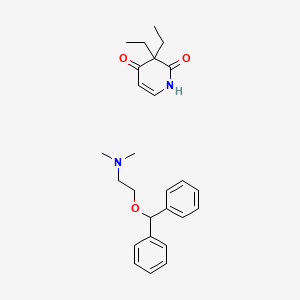

Peroben, also known as this compound, is a useful research compound. Its molecular formula is C26H34N2O3 and its molecular weight is 422.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Oxidation Reactions : Peroben is primarily utilized in oxidation reactions to convert alcohols into ketones or aldehydes. This transformation is crucial in the synthesis of complex organic molecules.

- Polymer Chemistry : In polymer science, this compound serves as an initiator for radical polymerization processes. Its ability to generate free radicals upon decomposition makes it ideal for producing polymers with specific characteristics.

- Environmental Chemistry : this compound's oxidizing properties are also applied in environmental remediation processes. It can be used to degrade pollutants in wastewater treatment, offering a more sustainable approach to managing environmental contaminants.

Biochemical Applications

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its effectiveness against various bacterial strains highlights its potential in pharmaceutical applications.

- Bioconjugation : In biochemistry, this compound is employed for bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in the development of biosensors and drug delivery systems.

Case Study 1: Use of this compound in Antimicrobial Research

A study conducted on the antimicrobial effects of this compound revealed its efficacy against several pathogenic bacteria. The results indicated that this compound could inhibit bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .

Case Study 2: Application in Polymer Synthesis

In a recent investigation into polymer synthesis, researchers utilized this compound as a radical initiator to create novel polymeric materials with enhanced properties. The resulting polymers demonstrated improved thermal stability and mechanical strength compared to those synthesized using traditional methods .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Oxidation of alcohols | Efficient conversion to ketones/aldehydes |

| Polymer Chemistry | Radical polymerization initiator | Production of high-performance polymers |

| Environmental Chemistry | Pollutant degradation | Sustainable remediation of wastewater |

| Biochemical Applications | Antimicrobial agent | Potential for new antibacterial therapies |

| Bioconjugation | Attachment of biomolecules | Enhanced biosensor and drug delivery systems |

Analyse Des Réactions Chimiques

Hydrolysis of Diphenhydramine

Diphenhydramine contains an ether linkage and tertiary amine group, making it susceptible to hydrolysis under acidic or alkaline conditions. While specific kinetic data for Peroben are unavailable, analogous reactions for diphenhydramine include:

Reaction :

C17H21NO+H2O→Benzhydrol+Dimethylaminoethanol

-

Conditions : Accelerated by elevated temperatures or extreme pH.

-

Implications : Degradation reduces therapeutic efficacy and may produce toxic byproducts .

Oxidative Degradation of Pyrithyldione

Pyrithyldione’s thiazolidinedione ring is prone to oxidation, particularly in the presence of light or peroxides:

Reaction :

C5H7NO2S+O2→Sulfoxide or sulfone derivatives

-

Conditions : Autoxidation occurs over time, especially in oxygen-rich environments .

-

Implications : Oxidation alters pharmacological activity and may generate reactive oxygen species (ROS) .

Immune Complex Formation (Biological Reaction)

This compound was linked to immune complex-mediated hypersensitivity in historical case studies:

-

Mechanism : Diphenhydramine and pyrithyldione metabolites form antigen-antibody complexes, triggering Type III hypersensitivity .

-

Evidence : Elevated serum IgE (8.75 kU/L) and positive basophil activation tests (85.4% for diphenhydramine) were observed .

Stability and Storage Considerations

This compound’s components are sensitive to environmental factors:

Synthetic Pathways (Historical Context)

While this compound’s synthesis is not detailed in modern literature, its components were historically prepared via:

-

Diphenhydramine : Ethanolamine alkylation with benzhydryl bromide .

-

Pyrithyldione : Condensation of thiourea with diethyl oxalate, followed by cyclization .

Analytical Challenges

Propriétés

Numéro CAS |

78371-63-8 |

|---|---|

Formule moléculaire |

C26H34N2O3 |

Poids moléculaire |

422.6 g/mol |

Nom IUPAC |

2-benzhydryloxy-N,N-dimethylethanamine;3,3-diethyl-1H-pyridine-2,4-dione |

InChI |

InChI=1S/C17H21NO.C9H13NO2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-3-9(4-2)7(11)5-6-10-8(9)12/h3-12,17H,13-14H2,1-2H3;5-6H,3-4H2,1-2H3,(H,10,12) |

Clé InChI |

MVTGWTQHRFIHGV-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)C=CNC1=O)CC.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canonique |

CCC1(C(=O)C=CNC1=O)CC.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Synonymes |

peroben |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.